

A Comparative Guide to the Reaction Kinetics of Dimethylsulfamoyl Chloride

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Compound of Interest

Compound Name: Dimethylsulfamoyl chloride

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This guide provides a comprehensive comparison of the reaction kinetics of **Dimethylsulfamoyl chloride** (DMSC) with various nucleophiles. It is designed to assist researchers and professionals in understanding the reactivity of DMSC and selecting appropriate sulfamoylating agents for their synthetic needs. The information presented is based on available experimental data from kinetic studies.

Executive Summary

Dimethylsulfamoyl chloride (DMSC) is a versatile reagent for the introduction of the dimethylsulfamoyl group into a wide range of molecules. Understanding its reaction kinetics is crucial for controlling reaction outcomes and optimizing synthetic protocols. This guide summarizes the key kinetic data for DMSC reactions, compares its reactivity with other sulfamoylating agents, and provides detailed experimental methodologies for kinetic analysis.

Kinetic studies reveal that the solvolysis of DMSC proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^{[1][2]} This is in contrast to some earlier suggestions of a dissociative (SN1) pathway. The reactivity of DMSC is influenced by the nucleophilicity of the reacting partner, the ionizing power of the solvent, and the nature of the substituents on the nucleophile.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the reactions of **Dimethylsulfamoyl chloride** and its alternatives with various nucleophiles.

Table 1: Solvolysis of **Dimethylsulfamoyl Chloride** (DMSC) in Various Solvents

Solvent	Temperature (°C)	Rate Constant, k (s ⁻¹)	Reference
Water	25.0	Data not available	
Ethanol	25.0	Data not available	
Methanol	25.0	Data not available	
Acetone-Water Mixtures	25.0	Data not available	[3]
Fluoroalcohol-Water Mix	25.0	Data not available	[2]

Note: While specific rate constants for the solvolysis of DMSC in various solvents are discussed in the literature, they are not presented in a readily accessible tabular format in the reviewed sources. The studies focus on the application of the extended Grunwald-Winstein equation to demonstrate the SN2 mechanism through sensitivity to solvent nucleophilicity and ionizing power.[1][2]

Table 2: Comparison of Hydrolysis Rates of Sulfamoyl Chlorides

Sulfamoyl Chloride	Relative Rate of Hydrolysis	Conditions	Reference
Dimethylsulfamoyl Chloride	1	Not specified	
Diethylsulfamoyl Chloride	~8 times faster than DMSC	Not specified	
Benzenesulfonyl Chloride	Significantly faster	Hydrolysis in aqueous acetone mixtures	
2-Propanesulfonyl Chloride	Similar to DMSC	Solvolysis in various solvents	[2]

Table 3: Kinetics of Aminolysis of **Dimethylsulfamoyl Chloride** with Substituted Anilines

Aniline Substituent	Solvent	Temperature (°C)	Second-Order Rate Constant, k_2 ($M^{-1}s^{-1}$)	Reference
Unsubstituted	Acetonitrile	55.0	Data not available	
p-Methoxy	Acetonitrile	55.0	Data not available	
p-Methyl	Acetonitrile	55.0	Data not available	
p-Chloro	Acetonitrile	55.0	Data not available	

Note: While studies on the reactions of sulfonyl chlorides with anilines have been conducted, specific second-order rate constants for the reaction of DMSC with a series of substituted anilines were not found in a tabular format in the reviewed literature. The general trend observed is that electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the kinetic studies of **Dimethylsulfamoyl chloride**.

Protocol 1: Kinetic Measurement of Solvolysis by Conductimetry

This method is suitable for following the solvolysis of sulfonyl chlorides in aqueous or alcoholic solutions, where the reaction produces ions that change the conductivity of the solution.

Materials:

- **Dimethylsulfamoyl chloride** (or other sulfonyl chloride)
- High-purity solvent (e.g., water, ethanol, acetone-water mixture)
- Conductivity meter with a thermostatted cell
- Constant temperature water bath (± 0.1 °C)
- Stock solution of the sulfonyl chloride in a non-reactive solvent (e.g., acetone)

Procedure:

- Equilibrate the solvent in the thermostatted conductivity cell to the desired reaction temperature.
- Prepare a dilute stock solution of the sulfonyl chloride in a small amount of a suitable non-reactive solvent (e.g., acetone) to ensure rapid dissolution.
- Inject a small aliquot of the sulfonyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring to initiate the reaction. The final concentration of the sulfonyl chloride should be low (e.g., 10^{-4} to 10^{-5} M) to ensure pseudo-first-order conditions.
- Record the change in conductivity of the solution over time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

- The first-order rate constant (k) can be determined by plotting $\ln(C_{\infty} - C_t)$ versus time, where C_{∞} is the conductivity at infinite time and C_t is the conductivity at time t . The slope of this plot will be $-k$.

Protocol 2: Kinetic Measurement of Aminolysis by Stopped-Flow Spectrophotometry

This technique is ideal for studying fast reactions, such as the reaction of DMSC with amines, which are often complete within seconds or milliseconds.^[4]

Materials:

- **Dimethylsulfamoyl chloride**
- Amine (e.g., aniline or a substituted aniline)
- Anhydrous, non-reactive solvent (e.g., acetonitrile, dioxane)
- Stopped-flow spectrophotometer equipped with a rapid mixing unit and a thermostatted cell holder
- Syringes for reactant solutions

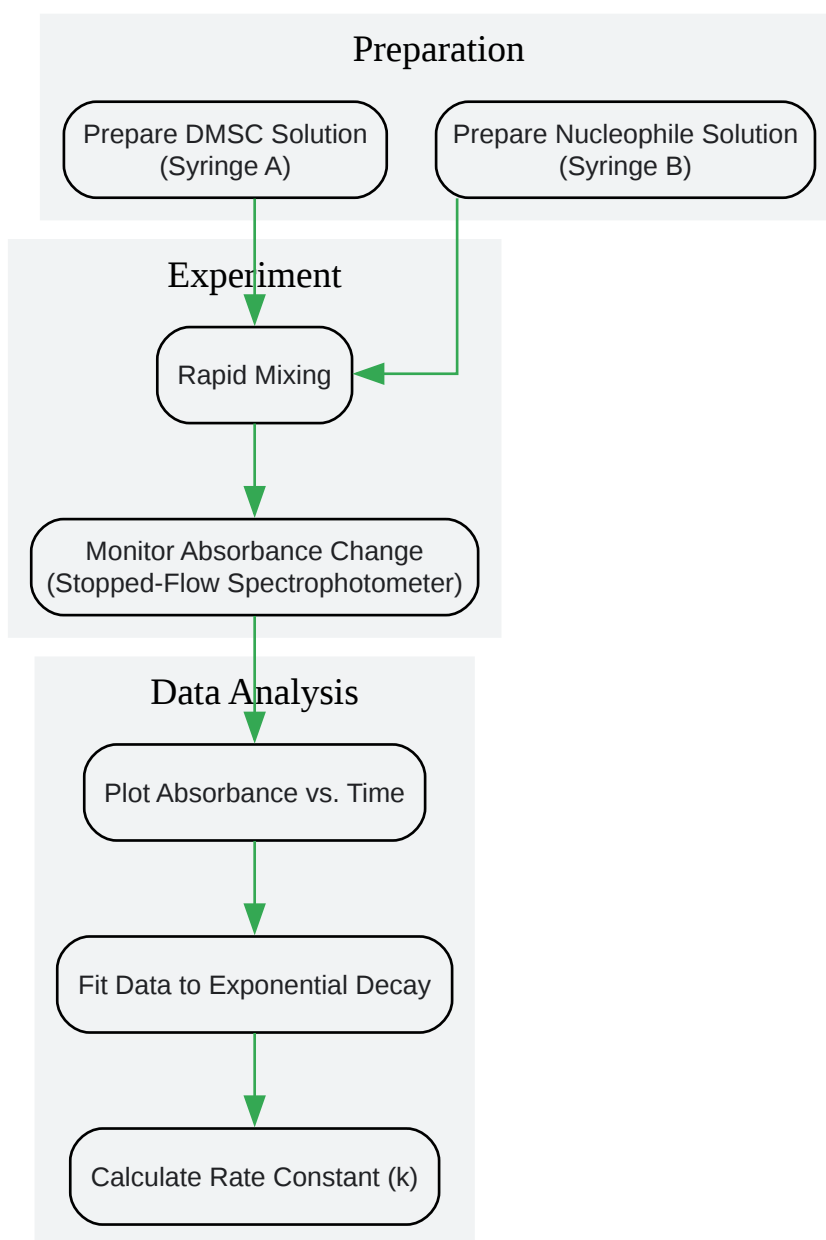
Procedure:

- Prepare separate solutions of **Dimethylsulfamoyl chloride** and the amine in the chosen solvent at known concentrations. The concentration of the amine should be in large excess (at least 10-fold) compared to the DMSC to ensure pseudo-first-order kinetics.
- Load the reactant solutions into the drive syringes of the stopped-flow apparatus.
- Set the wavelength of the spectrophotometer to a value where there is a significant change in absorbance as the reaction proceeds. This can be determined by recording the UV-Vis spectra of the reactants and the expected product.
- Rapidly mix the two solutions by activating the drive mechanism. The instrument will automatically start recording the absorbance as a function of time after the flow is stopped.

- The pseudo-first-order rate constant (k') is obtained by fitting the absorbance versus time data to a single exponential equation.
- The second-order rate constant (k_2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess ($k_2 = k' / [\text{Amine}]$).

Reaction Mechanisms and Pathways

The reaction of **Dimethylsulfamoyl chloride** with nucleophiles generally proceeds through a bimolecular nucleophilic substitution ($\text{S}_{\text{N}}2$) mechanism at the sulfur atom.



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